REACTION_SMILES
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[C:1]([c:2]1[cH:3][cH:4][c:5]([CH3:6])[c:7]([NH2:8])[c:9]1[NH2:10])([CH3:11])([CH3:12])[CH3:13].[CH3:23][C:24]([CH3:25])=[CH2:26].[c:14]1([CH3:22])[c:15]([NH2:21])[cH:16][c:17]([NH2:20])[cH:18][cH:19]1>>[c:14]1([CH3:22])[c:15]([NH2:21])[cH:16][c:17]([NH2:20])[c:18]([C:24]([CH3:23])([CH3:25])[CH3:26])[cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(C)(C)C)c(N)c1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1N
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Name
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Type
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product
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Smiles
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Cc1cc(C(C)(C)C)c(N)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |